2-(((2-Chlorophenyl)amino)methyl)isoindoline-1,3-dione
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Overview
Description
2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 2-chlorobenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as toluene, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
2-Phenylindole: Another isoindole derivative with different biological activities.
2-(2-Chlorophenyl)indole: A structurally related compound with distinct properties[][5].
Uniqueness
2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern and the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications[5][5].
Properties
Molecular Formula |
C15H11ClN2O2 |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-[(2-chloroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-7-3-4-8-13(12)17-9-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-8,17H,9H2 |
InChI Key |
HCPOODPCORSMSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=CC=C3Cl |
Origin of Product |
United States |
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